molecular formula C17H12O4 B12052294 Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate

Katalognummer: B12052294
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: HXSOJKAKJXISCE-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyl group attached to a benzofuran ring system, which is further substituted with an acetate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate typically involves the condensation of benzyl acetate with a suitable benzofuran derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions would be optimized for cost-effectiveness, yield, and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzyl acetate: A related compound with a benzyl group and an acetate group.

    2-oxobenzofuran: A key intermediate in the synthesis of the target compound.

Uniqueness

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Eigenschaften

Molekularformel

C17H12O4

Molekulargewicht

280.27 g/mol

IUPAC-Name

benzyl (2E)-2-(2-oxo-1-benzofuran-3-ylidene)acetate

InChI

InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)10-14-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2/b14-10+

InChI-Schlüssel

HXSOJKAKJXISCE-GXDHUFHOSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)/C=C/2\C3=CC=CC=C3OC2=O

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C=C2C3=CC=CC=C3OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.